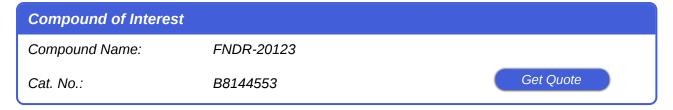


Preclinical Safety and Toxicity Profile of FNDR-20123: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical safety and toxicity profile of **FNDR-20123**, a novel histone deacetylase (HDAC) inhibitor under investigation for the treatment of Plasmodium falciparum malaria. The data herein is compiled from in vitro and in vivo studies designed to assess the compound's safety, tolerability, and pharmacokinetic properties, which are critical for its further development as a potential anti-malarial therapeutic.

Executive Summary

FNDR-20123 has demonstrated a promising preclinical safety profile. Key findings indicate that the compound exhibits low cytotoxicity to human cell lines, is stable in liver microsomes, and does not show significant inhibition of major cytochrome P450 (CYP) isoforms or the hERG channel, suggesting a low potential for drug-drug interactions and cardiac-related adverse effects. Furthermore, a 14-day in vivo toxicokinetic study in rats revealed no significant abnormalities in body weight or gross organ pathology at a daily dose of 100 mg/kg.

In Vitro Safety and Toxicity

A series of in vitro assays were conducted to evaluate the safety and potential liabilities of **FNDR-20123**. These studies are fundamental in predicting potential adverse effects and determining the compound's suitability for further preclinical and clinical development.



Table 1: Summary of In Vitro Safety Profile of FNDR-

20123

Parameter	Assay	Result	Implication
Cardiac Liability	hERG Inhibition	> 100 μM	Low risk of drug- induced QT prolongation.
Drug-Drug Interaction Potential	CYP Isoform Inhibition (unspecified isoforms)	IC50 > 25 μM	Low potential for metabolic drug-drug interactions.
Metabolic Stability	Human, Mouse, and Rat Liver Microsomal Stability	> 75% remaining after 2 hours	High stability, suggesting a lower clearance rate.
Plasma Protein Binding	Human Plasma	57%	Moderate binding, with a significant fraction of unbound, active compound.
Cytotoxicity	HepG-2 and THP-1 Cell Lines	Negligible	Low potential for direct cellular toxicity.

Experimental Protocols

hERG Liability Assay: The potential for **FNDR-20123** to inhibit the human Ether-à-go-go-Related Gene (hERG) channel was assessed to evaluate the risk of cardiac arrhythmia. While the specific assay format was not detailed in the provided information, these studies are typically conducted using automated patch-clamp systems on cells stably expressing the hERG channel.

Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of **FNDR-20123** against major CYP isoforms was evaluated to assess the likelihood of drug-drug interactions. Standard in vitro assays using human liver microsomes and specific CYP isoform probe substrates are typically employed for this purpose.



Liver Microsomal Stability Assay: The metabolic stability of **FNDR-20123** was determined by incubating the compound with liver microsomes from humans, mice, and rats. The percentage of the parent compound remaining over time is measured to predict its metabolic clearance in vivo.

Plasma Protein Binding Assay: The extent of **FNDR-20123** binding to human plasma proteins was determined, likely using methods such as equilibrium dialysis or ultrafiltration. This parameter is crucial for understanding the fraction of the drug that is free to exert its pharmacological effect.

Cytotoxicity Assay: The cytotoxicity of **FNDR-20123** was evaluated against the human liver cancer cell line HepG-2 and the human monocytic cell line THP-1. Standard cell viability assays, such as MTT or MTS assays, are typically used to measure the effect of the compound on cell proliferation and survival.

In Vivo Safety and Pharmacokinetics

In vivo studies were conducted in rodent models to assess the toxicokinetics and general tolerability of **FNDR-20123** following repeated administration.

Table 2: Summary of In Vivo Toxicokinetic and Pharmacokinetic Profile of FNDR-20123 in Rats

Study Type	Species	Dose	Duration	Key Findings
Toxicokinetic Study	Rat	100 mg/kg (daily)	14 days	No abnormalities in body weight or gross organ pathology.
Pharmacokinetic Study	Rat	100 mg/kg (oral)	Single dose	Cmax = $1.1 \mu M$, T1/2 = 5.5 hours .

Experimental Protocols

14-Day Toxicokinetic Study in Rats: A 14-day toxicokinetic study was performed to assess the safety and tolerability of **FNDR-20123** upon repeated dosing. Rats were administered a daily oral dose of 100 mg/kg. Throughout the study, animals were monitored for changes in body



weight and general health. At the conclusion of the study, a gross pathological examination of major organs was conducted to identify any treatment-related abnormalities.

Oral Pharmacokinetic Study in Rats: A single-dose oral pharmacokinetic study was conducted in rats to determine the absorption, distribution, and elimination profile of **FNDR-20123**. Following oral administration of a 100 mg/kg dose, blood samples were collected at various time points to measure the plasma concentration of the compound. Key pharmacokinetic parameters, including maximum concentration (Cmax) and half-life (T1/2), were calculated from the resulting concentration-time profile.

Mechanism of Action and Therapeutic Context

FNDR-20123 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression in Plasmodium falciparum. By inhibiting HDACs, **FNDR-20123** disrupts the parasite's life cycle, leading to its death. The compound has shown significant efficacy in reducing parasitemia in a mouse model of P. falciparum infection when administered both orally and subcutaneously.[1][2][3]

Table 3: In Vitro Anti-malarial Activity of FNDR-20123

Target	Assay	IC50
Plasmodium HDAC	HDAC Activity Assay	31 nM
Human HDAC	HDAC Activity Assay	3 nM
P. falciparum (asexual blood stage)	Asexual Blood Stage Assay	41-42 nM
P. falciparum (male gametocytes)	Gametocyte-Functional Viability Assay	190 nM
P. falciparum (female gametocytes)	Gametocyte-Functional Viability Assay	> 5 μM

The high potency against the parasite's HDACs and its efficacy in in vivo models, coupled with a favorable preclinical safety profile, position **FNDR-20123** as a promising candidate for further development as a novel anti-malarial drug.

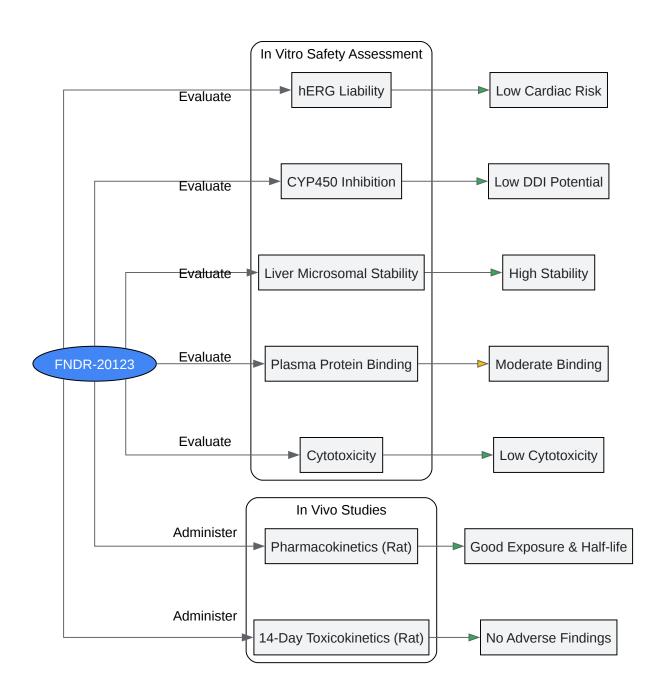




Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

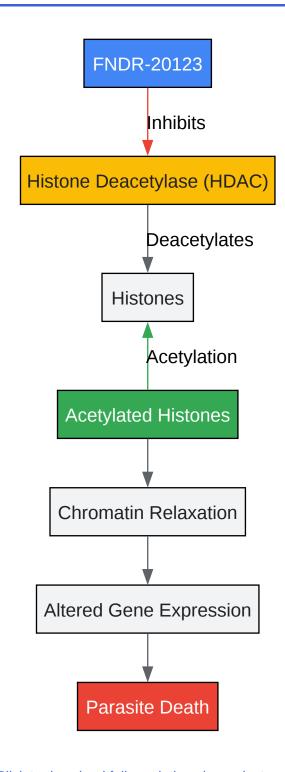




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Caption: Workflow of the preclinical safety evaluation of FNDR-20123.





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Caption: Proposed mechanism of action of FNDR-20123 via HDAC inhibition.

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